Unveiling the Potential of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH: A Technical Guide for Advanced Drug Discovery
Unveiling the Potential of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH: A Technical Guide for Advanced Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a key building block in the development of targeted protein degraders. Aimed at researchers, scientists, and professionals in the field of drug development, this document elucidates the critical role of this bifunctional linker in the innovative field of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a heterobifunctional molecule incorporating a polyethylene (B3416737) glycol (PEG) spacer, a pyrrolidine (B122466) ring system, and protecting groups essential for multi-step organic synthesis. These features make it a versatile tool for conjugating different molecular entities, a cornerstone of PROTAC design.
| Property | Value | Source(s) |
| Molecular Formula | C23H43NO9 | [1][2][3] |
| Molecular Weight | 477.59 g/mol | [2][4] |
| CAS Number | 2378261-80-2 | [1][4][5] |
| IUPAC Name | tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)pyrrolidine-1-carboxylate | [1][3][5][6][7] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | Typically >95% | [6] |
| Solubility | Soluble in DMSO | [4] |
| Storage Conditions | Recommended at -20°C under a nitrogen atmosphere for long-term storage. | [3][4] |
Structural Elucidation
The chemical structure of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is fundamental to its function as a PROTAC linker. The key components are:
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Pyrrolidine(N-Boc)-CH2OH moiety: This functionalized pyrrolidine ring provides a reactive handle (the primary alcohol) for conjugation to a ligand for an E3 ubiquitin ligase. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen prevents unwanted side reactions during synthesis.
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PEG4 spacer: The tetra-polyethylene glycol chain offers desirable physicochemical properties, including increased solubility and optimized spatial orientation between the two ends of the PROTAC molecule.
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Tetrahydropyran (THP) group: The THP group serves as a protecting group for the terminal hydroxyl group of the PEG chain, which can be selectively removed to allow for conjugation to a target protein ligand.
SMILES: O=C(N1--INVALID-LINK--C--INVALID-LINK--C1)OC(C)(C)C[3][4]
InChI Key: ZKEBNPQGNDNRDY-MCOCGALXSA-N[1][3][5][6]
Role in PROTAC Technology and Drug Development
PROTACs are revolutionary therapeutic agents that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. THP-PEG4-Pyrrolidine(N-Boc)-CH2OH serves as a linker to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein.
This linker has been notably utilized in the synthesis of PROTACs targeting the oncogenic K-Ras protein, a previously "undruggable" target.[4][8][9][10][11][12][13][14]
General PROTAC Mechanism
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC is a multi-step process that involves rational design, chemical synthesis, and biological evaluation.
Caption: A typical workflow for the discovery and development of a PROTAC therapeutic.
Representative Experimental Protocol: Synthesis of a K-Ras Degrader PROTAC
While the precise, step-by-step synthesis of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is proprietary and not publicly detailed, a general protocol for its incorporation into a K-Ras degrader PROTAC can be outlined based on established bioconjugation techniques. This protocol is for illustrative purposes and would require optimization.
Objective: To synthesize a K-Ras degrader by coupling a K-Ras targeting warhead and a VHL E3 ligase ligand using THP-PEG4-Pyrrolidine(N-Boc)-CH2OH as the linker.
Materials:
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THP-PEG4-Pyrrolidine(N-Boc)-CH2OH
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K-Ras(G12C) covalent inhibitor with a suitable functional group for conjugation (e.g., a carboxylic acid)
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VHL E3 ligase ligand with a suitable functional group for conjugation (e.g., a primary amine)
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Deprotection reagents (e.g., trifluoroacetic acid for Boc removal, mild acid for THP removal)
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Coupling reagents (e.g., HATU, HOBt, EDC)
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Anhydrous solvents (e.g., DMF, DCM)
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Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)
Methodology:
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Deprotection of the Linker:
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Step 1a: Selective deprotection of the THP group on THP-PEG4-Pyrrolidine(N-Boc)-CH2OH using a mild acidic condition to reveal a primary alcohol.
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Step 1b: Activation of the newly exposed alcohol (e.g., conversion to a mesylate or tosylate) to facilitate coupling with the K-Ras inhibitor.
-
-
Conjugation to K-Ras Warhead:
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React the activated linker with the K-Ras(G12C) inhibitor. The specific reaction will depend on the functional groups present on both molecules but will likely involve nucleophilic substitution.
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Purify the resulting intermediate product using column chromatography.
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-
Deprotection of the Second Functional Group:
-
Remove the Boc protecting group from the pyrrolidine nitrogen of the intermediate product using a strong acid like trifluoroacetic acid to expose the secondary amine.
-
-
Conjugation to E3 Ligase Ligand:
-
Couple the deprotected intermediate with the VHL ligand, which typically has a carboxylic acid moiety, using standard peptide coupling reagents (e.g., HATU, DIPEA in DMF).
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Monitor the reaction progress by TLC or LC-MS.
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Final Purification:
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Purify the final PROTAC compound using preparative HPLC to achieve high purity.
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Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
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Conclusion
THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a critical and versatile chemical tool in the rapidly advancing field of targeted protein degradation. Its well-defined structure and functional groups allow for the rational design and synthesis of potent and selective PROTAC molecules. As research into "undruggable" targets continues to expand, the demand for sophisticated linkers like this one will undoubtedly grow, paving the way for novel therapeutic interventions for a wide range of diseases.
References
- 1. [PDF] Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biopharma.co.uk [biopharma.co.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. THP-PEG4-Pyrrolidine(N-Boc)-CH2OH|Cas# 2378261-80-2 [glpbio.cn]
- 14. THP-PEG4-Pyrrolidine(N-Boc)-CH2OH | PROTAC Linker | MCE [medchemexpress.cn]
